molecular formula C49H30N2 B3030586 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene CAS No. 924899-38-7

2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene

Cat. No.: B3030586
CAS No.: 924899-38-7
M. Wt: 646.8 g/mol
InChI Key: UDECBOWBCXTHEY-UHFFFAOYSA-N
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Description

2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene is an organic compound known for its unique structural properties and applications in organic electronics. This compound features a spirobifluorene core with two carbazole units attached at the 2 and 7 positions. The spirobifluorene structure imparts rigidity and three-dimensionality, which are beneficial for its electronic properties.

Mechanism of Action

Target of Action

It is known that this compound belongs to the group ofsemiconductor materials , which suggests that its primary targets could be electronic devices where it is used as a semiconductor.

Biochemical Pathways

Given that 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene is a semiconductor material , it does not directly participate in biochemical pathways. Instead, its role is more relevant in the field of electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene typically involves a palladium-catalyzed Suzuki coupling reaction. The starting materials include 2,7-dibromospirobifluorene and carbazole. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent such as toluene or dimethylformamide. The reaction mixture is heated under reflux conditions to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The product is typically purified by recrystallization or column chromatography to achieve the desired purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene has a wide range of applications in scientific research, particularly in the fields of organic electronics and photonics. Some of its notable applications include:

Comparison with Similar Compounds

Similar Compounds

    2,7-Bis(carbazol-9-yl)pyrene: Similar structure but with a pyrene core instead of spirobifluorene.

    2,7-Bis(carbazol-9-yl)-9,9-dimethylfluorene: Similar structure with dimethyl substitution on the fluorene core.

    2,6-Di(9H-carbazol-9-yl)pyridine: Features a pyridine core with carbazole units.

Uniqueness

2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene is unique due to its spirobifluorene core, which imparts a three-dimensional structure that enhances its electronic properties. This structural feature provides better thermal stability and improved charge-transport characteristics compared to its planar analogs .

Properties

IUPAC Name

9-(7'-carbazol-9-yl-9,9'-spirobi[fluorene]-2'-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H30N2/c1-7-19-41-33(13-1)34-14-2-8-20-42(34)49(41)43-29-31(50-45-21-9-3-15-37(45)38-16-4-10-22-46(38)50)25-27-35(43)36-28-26-32(30-44(36)49)51-47-23-11-5-17-39(47)40-18-6-12-24-48(40)51/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDECBOWBCXTHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924899-38-7
Record name 2,7-di(9H-carbazol-9-yl)-9,9'-spirobi[fluorene]
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